molecular formula C11H14BrNO B1378658 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 1211529-92-8

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B1378658
M. Wt: 256.14 g/mol
InChI Key: DXFYTAUJZQOFJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine”, similar compounds like 2,3,4,5-tetrahydro-1H-pyrido- [4,3-b]indole derivatives have been synthesized by introducing an alkyl or aralkyl and a sulfonyl group .

Scientific Research Applications

1. Anti-Cancer Agents

  • Application Summary: The compound 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which is similar to the compound you mentioned, has been studied for its anti-tumor activity .
  • Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
  • Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The IC50 values of intermediate 3 inhibited against Hela, A549, HepG2, and MCF-7 cell lines were 52.75, 50.30, 60.31, and 54.39 μM, respectively .

2. Biological Potential of Indole Derivatives

  • Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

3. Design and Synthesis of Anti-Cancer Agents

  • Application Summary: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
  • Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
  • Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .

4. Biological Potential of Indole Derivatives

  • Application Summary: Indoles, both natural and synthetic, show various biologically vital properties .
  • Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

5. Design and Synthesis of Anti-Cancer Agents

  • Application Summary: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
  • Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
  • Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .

6. Biological Potential of Indole Derivatives

  • Application Summary: Indoles, both natural and synthetic, show various biologically vital properties .
  • Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-3-2-10(12)8-4-6-13-7-5-9(8)11/h2-3,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFYTAUJZQOFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCNCCC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

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